![molecular formula C18H17ClN4O2S2 B2872141 2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 850937-41-6](/img/structure/B2872141.png)
2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a 5-Chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, a sulfanyl group, and a 4-phenylpiperazin-1-yl group. These groups are common in many pharmaceuticals and could imply a potential use in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the 1,3,4-oxadiazole ring and the 5-Chlorothiophen-2-yl group could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the 1,3,4-oxadiazole ring, the 5-Chlorothiophen-2-yl group, and the sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, stability, melting point, and boiling point .科学的研究の応用
Synthesis and Antituberculosis Activity
This compound's derivatives have been synthesized and evaluated for their antituberculosis properties. For example, a study involving the synthesis of 3-heteroarylthioquinoline derivatives, which are related structurally, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, specific derivatives showed notable activity, indicating their potential as antituberculosis agents without cytotoxic effects on NIH 3T3 mouse fibroblast cell lines (Selvam et al., 2011).
Antimicrobial Applications
Further research has developed derivatives with antimicrobial activities. For instance, the synthesis of new 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol derivatives and their subsequent reaction with various agents resulted in compounds that exhibited antibacterial activity. This highlights the potential for developing new antimicrobial agents based on this chemical structure (G. Naganagowda & A. Petsom, 2011).
Anticancer and Apoptosis-Inducing Properties
Investigations into the anticancer properties of related compounds have identified specific derivatives as apoptosis inducers with activity against breast and colorectal cancer cell lines. A compound, identified through caspase- and cell-based high-throughput screening, was found to induce apoptosis and arrest cells in the G1 phase, suggesting a novel approach for cancer treatment. The molecular target for these compounds was identified as TIP47, an IGF II receptor binding protein, showcasing the importance of chemical genetics in discovering potential anticancer agents (Han-Zhong Zhang et al., 2005).
Anti-Inflammatory Applications
A series of derivatives have been synthesized and assessed for their anti-inflammatory activity. One study focused on the development of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol- 3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones, which exhibited significant anti-inflammatory activity in animal models. This research underscores the potential of these compounds in creating new anti-inflammatory agents with reduced risk of gastric irritation (N. Karande & L. Rathi, 2017).
Safety And Hazards
特性
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-15-7-6-14(27-15)17-20-21-18(25-17)26-12-16(24)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUKDUJPOMULEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

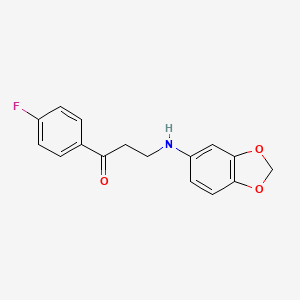
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)
![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)
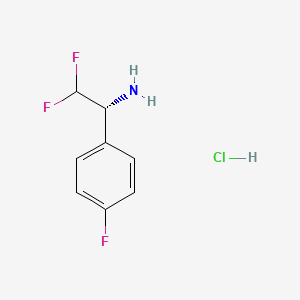
![[1-(3-Phenylpropyl)piperidin-3-yl]methanol](/img/structure/B2872070.png)
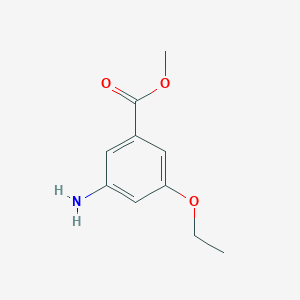
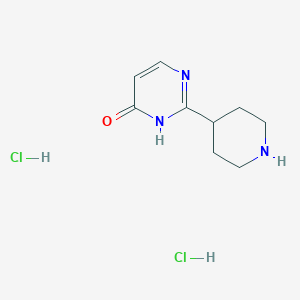

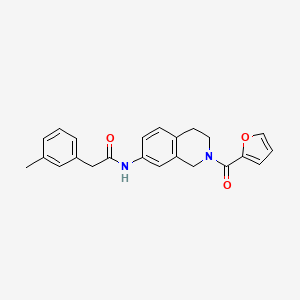
![2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872076.png)
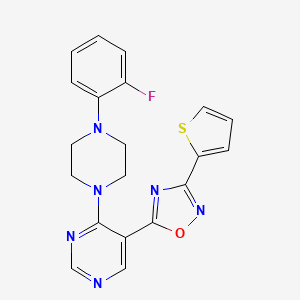
![N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2872080.png)
![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)